ReACp53 Mechanism of Action: p53 Amyloid Inhibition
ReACp53 Mechanism of Action: p53 Amyloid Inhibition
Technical Guide for Drug Development & Research Professionals [1]
Executive Summary
ReACp53 is a first-in-class peptide inhibitor designed to target the prion-like aggregation of mutant p53 proteins. Unlike traditional small molecules (e.g., PRIMA-1) that aim to refold p53 through covalent modification, ReACp53 operates via a steric zipper capping mechanism . It specifically targets the aggregation-prone segment (residues 252–258) exposed in structurally destabilized p53 mutants (e.g., R175H), preventing the formation of amyloid fibrils and shifting the thermodynamic equilibrium toward the functional, folded state. This guide details the biophysical design, mechanism of action (MoA), and validation protocols for ReACp53.
The Target: p53 Amyloidosis in Cancer
Approximately 50% of human cancers harbor TP53 mutations. While many are contact mutations (disrupting DNA binding), structural mutations (e.g., R175H, R248Q) destabilize the core domain, causing partial unfolding.
-
The Prion-like Shift: Unfolding exposes a hydrophobic, aggregation-prone segment (residues 252–258: LTIITLE ) that is normally buried in the hydrophobic core.
-
The Steric Zipper: These exposed segments from multiple p53 monomers stack into β-sheets, forming a "steric zipper" interface—a dry, tight junction characteristic of amyloids.
-
Loss of Function (LoF) & Gain of Function (GoF): The aggregates not only sequester the mutant p53 (LoF) but can also co-aggregate with wild-type p53 (dominant-negative) and p63/p73, driving metastatic phenotypes (GoF).
The Molecule: ReACp53 Design Architecture
ReACp53 is a chimeric peptide engineered to penetrate cells and cap the growing p53 amyloid fibril.[2]
Sequence Composition
| Component | Sequence | Function |
| Cell Penetrating Tag | RRRRRRRRR (R9) | Poly-arginine tail facilitates rapid plasma membrane transduction independent of receptors. |
| Linker | RPI | A 3-residue spacer derived from the p53 sequence to ensure correct orientation. |
| Targeting Domain | LTRITLE | The "Warhead." A modified version of the p53 aggregation segment (252-258).[1][3] |
The "Beta-Breaker" Strategy
The native p53 sequence at 252–258 is LTIITLE . ReACp53 modifies this to LTRITLE (I254R mutation).
-
Targeting: The homologous residues allow the peptide to intercalate into the exposed β-sheet of a mutant p53 aggregate.
-
Inhibition: The Arginine (R) substitution introduces a bulky, positively charged side chain. This charge creates electrostatic repulsion and steric clashes that prevent the recruitment of the next p53 monomer, effectively "capping" the fibril and halting elongation.
Mechanism of Action (MoA)
Biophysical MoA: Thermodynamic Shifting
The interaction is governed by Le Chatelier's principle. By sequestering the aggregation-prone species, ReACp53 depletes the pool of aggregate-competent monomers.
-
Intercalation: ReACp53 binds to the exposed LTIITLE segment of a misfolded p53 monomer or oligomer.
-
Capping: The Arg residue blocks further stacking.
-
Disaggregation: As the aggregation pathway is blocked, the equilibrium shifts. Pre-existing amorphous aggregates dissolve, allowing p53 to refold into its native conformation (assisted by chaperones like HSP90).
Biological MoA: Functional Restoration
Once refolded, p53 resumes its role as a transcription factor.[1][4]
-
Nuclear Translocation: Soluble p53 exposes its Nuclear Localization Signal (NLS) and is imported into the nucleus.
-
Transcriptional Restart: It binds to Response Elements (RE) on DNA.
-
Pathway Activation:
-
p21 (CDKN1A): Induces G1/S cell cycle arrest.
-
PUMA/NOXA: Triggers mitochondrial outer membrane permeabilization (MOMP) and apoptosis.
-
MDM2: Upregulation of MDM2 acts as a negative feedback loop marker, confirming functional rescue.
-
Visualization: ReACp53 Pathway
Caption: Schematic of ReACp53 intervention. The peptide intercepts the aggregation pathway, capping the steric zipper and shifting equilibrium toward refolded, functional p53.[2]
Experimental Validation Protocols
To validate ReACp53 activity in your own research, use the following self-validating protocols.
A. In Vitro Thioflavin T (ThT) Aggregation Assay
Purpose: Quantify the inhibition of p53 amyloid formation in a cell-free system. Control: Use a scrambled peptide (Sc-ReACp53) with the same amino acid composition but randomized sequence.
-
Preparation:
-
Express and purify recombinant p53 core domain (p53C) mutants (e.g., R175H).
-
Prepare 10 mM stock of ReACp53 and Sc-ReACp53 in DMSO.
-
-
Reaction Mix:
-
Buffer: 50 mM Tris-HCl (pH 7.2), 150 mM NaCl, 5% Glycerol.
-
p53C concentration: 5 µM.[1]
-
ThT concentration: 25 µM.
-
Peptide concentration: Titrate 1:1, 1:2, and 1:5 (p53:Peptide) molar ratios.
-
-
Execution:
-
Load into a 96-well black-bottom plate.
-
Incubate at 37°C with orbital shaking (double orbital, 600 rpm).
-
Measure fluorescence (Ex: 440 nm / Em: 482 nm) every 10 minutes for 12–24 hours.
-
-
Validation:
-
Positive Result: ReACp53 samples show a flat-line or significantly delayed lag phase compared to vehicle/scrambled controls.
-
B. High-Content Nuclear Localization Imaging
Purpose: Confirm biological rescue (translocation from cytoplasm to nucleus).
-
Cell Model: OVCAR-3 (p53 R248Q) or primary HGSOC cells.
-
Treatment:
-
Seed cells on glass coverslips.
-
Treat with 10 µM ReACp53 for 16 hours.
-
-
Staining:
-
Fix with 4% Paraformaldehyde.
-
Primary Ab: Anti-p53 (DO-1).
-
Secondary Ab: Alexa Fluor 488.
-
Counterstain: DAPI (Nucleus).
-
-
Analysis:
-
Quantify the ratio of Nuclear vs. Cytoplasmic fluorescence intensity.
-
Success Criteria: Untreated cells show punctate cytosolic staining (aggregates). Treated cells show diffuse nuclear staining.
-
C. 3D Organoid Viability Assay
Purpose: Assess therapeutic efficacy in a physiologically relevant tumor model.[2]
-
Establishment:
-
Embed HGSOC tumor cells in Matrigel™ to form organoids (allow 4–7 days growth).
-
-
Treatment:
-
Add ReACp53 (5–15 µM) to the culture media. Refresh media/peptide every 24 hours.
-
-
Readout:
-
Morphology: Monitor for loss of structural integrity (disintegration) via brightfield microscopy.
-
Viability: Add YO-PRO-1 (Apoptosis) and Propidium Iodide (Necrosis) dyes.[1]
-
Validation: ReACp53 treated organoids should show intense YO-PRO-1/PI staining and structural collapse compared to scrambled control.
-
Visualization: Experimental Workflow
Caption: Step-by-step validation workflow from peptide synthesis to in vivo xenograft testing.
References
-
Soragni, A., et al. (2016).[2][3][5][6] "A Designed Inhibitor of p53 Aggregation Rescues p53 Tumor Suppression in Ovarian Carcinomas."[1][2][3][5][6][7][8] Cancer Cell. [Link][1][5]
-
Goldschmidt, L., et al. (2010). "Identifying the amylome, proteins capable of forming amyloid-like fibrils." Proceedings of the National Academy of Sciences. [Link]
-
Xu, J., et al. (2011).[3] "Gain of function of mutant p53 by coaggregation with multiple tumor suppressors." Nature Chemical Biology. [Link]
-
Ano Bom, A.P., et al. (2012). "Mutant p53 aggregates into prion-like amyloid oligomers and fibrils: Implications for cancer." Journal of Biological Chemistry. [Link]
-
Zhang, X., et al. (2018). "Structure-Based Peptide Inhibitor Design of p53 Aggregation." Molecules. [Link][1][3][9][10][11][12][13][14]
Sources
- 1. A designed inhibitor of p53 aggregation rescues p53 tumor-suppression in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Treatment Shrinks Ovarian Tumors in Mice - NCI [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Designed Inhibitor of p53 Aggregation Rescues p53 Tumor Suppression in Ovarian Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. UCLA scientists test new strategy that could help fight ovarian cancer [stemcell.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Kinetic mechanism of p53 oncogenic mutant aggregation and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Molecular dynamics study on the inhibition mechanisms of ReACp53 peptide for p53–R175H mutant aggregation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
